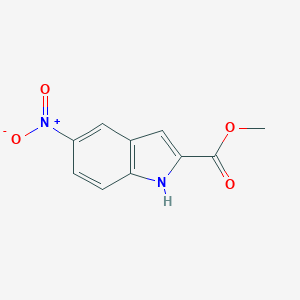

Methyl 5-nitro-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-nitro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(13)9-5-6-4-7(12(14)15)2-3-8(6)11-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZVWKVAXNDAIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476195 | |

| Record name | METHYL 5-NITRO-1H-INDOLE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157649-56-4 | |

| Record name | METHYL 5-NITRO-1H-INDOLE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Methyl 5-nitro-1H-indole-2-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-nitro-1H-indole-2-carboxylate is a heterocyclic organic compound that serves as a crucial building block in the fields of medicinal chemistry and drug discovery.[1] Its indole scaffold, a privileged structure in biologically active compounds, combined with a strategically placed nitro group and a methyl ester, makes it a versatile precursor for the synthesis of a wide range of pharmaceutical targets.[1] This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and insights into its applications, particularly in the development of novel therapeutics.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 157649-56-4 | [1] |

| Molecular Formula | C₁₀H₈N₂O₄ | - |

| Molecular Weight | 220.18 g/mol | [2] |

| Predicted pKa | 13.22 ± 0.30 | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis Protocols

The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: Fischer Indole Synthesis

A widely used method for constructing the indole ring is the Fischer indole synthesis. This approach involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde. For this compound, the synthesis typically starts from p-nitrophenylhydrazine and an ethyl pyruvate derivative, followed by esterification.[1][4]

Experimental Protocol:

-

Hydrazone Formation: To a solution of p-nitrophenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol), add ethyl pyruvate. The mixture is typically stirred at room temperature to facilitate the formation of the corresponding hydrazone.

-

Cyclization (Fischer Indole Synthesis): The formed ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate is cyclized using a strong acid catalyst, such as polyphosphoric acid.[4] The reaction mixture is heated (e.g., to 100°C) to drive the intramolecular cyclization and formation of the indole ring.[4]

-

Work-up and Purification: After completion, the reaction is quenched by pouring it into ice water, which precipitates the crude product, Ethyl 5-nitro-1H-indole-2-carboxylate.[4] The solid is collected by filtration, washed, and dried.[4]

-

Transesterification (if necessary): If the ethyl ester is formed, it can be converted to the methyl ester via standard transesterification methods, typically by heating in methanol with an acid or base catalyst.

Method 2: Nitration of Indoline Precursor

An alternative strategy involves the nitration of a pre-formed indoline ring system, followed by oxidation (dehydrogenation) to restore the indole aromaticity.[5]

Experimental Protocol:

-

Acetyl Protection: The nitrogen of methyl indoline-2-carboxylate is first protected, for example, with an acetyl group, to form methyl 1-acetylindoline-2-carboxylate.

-

Nitration: The protected indoline is then subjected to nitration. This is a critical step where the position of nitration is directed by the existing substituents.

-

Dehydrogenation: The resulting nitro-indoline derivative is dehydrogenated to the corresponding indole using an oxidizing agent such as manganese dioxide (MnO₂) in a solvent like toluene.[5]

-

Deprotection (if necessary): If the protecting group is still present, it is removed in a final step to yield the target compound.

Applications in Drug Discovery

The structural motifs within this compound make it a valuable starting point for synthesizing compounds with significant biological activity.

HIV-1 Integrase Inhibitors

The indole-2-carboxylate core is a recognized scaffold for designing HIV-1 integrase strand transfer inhibitors (INSTIs).[1] These inhibitors function by chelating the essential magnesium ions (Mg²⁺) within the enzyme's active site, thereby preventing the integration of the viral DNA into the host genome, a critical step in the HIV replication cycle.[1] The 5-nitro group offers a site for further chemical modification to optimize the compound's potency, selectivity, and pharmacokinetic properties.[1]

Anticancer Agents

Derivatives of 5-nitroindole have demonstrated significant potential as anticancer agents.[6] Research has shown that certain substituted 5-nitroindole scaffolds can act as binders for the c-Myc G-quadruplex.[6][7] The c-Myc oncogene is a key regulator of cell proliferation, and its promoter region can form a G-quadruplex DNA structure. Molecules that can bind to and stabilize this structure can downregulate c-Myc expression, leading to an anti-proliferative effect in cancer cells. The nitro group in these scaffolds often plays a role as a pharmacophore, contributing to the molecule's biological activity through electronic and redox properties.[8]

Precursor for Other Bioactive Molecules

This compound is a versatile intermediate. The methyl ester can be hydrolyzed to the corresponding carboxylic acid (5-nitro-1H-indole-2-carboxylic acid), which serves as a synthon for various other pharmaceutical targets, including compounds investigated for the treatment of Chagas disease.[1] The nitro group can also be reduced to an amine, opening up a vast chemical space for further derivatization and the development of new classes of bioactive compounds.

References

- 1. This compound|CAS 157649-56-4 [benchchem.com]

- 2. 1-methyl-5-nitro-1H-indole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 157649-56-4 [amp.chemicalbook.com]

- 4. Ethyl 5-nitroindole-2-carboxylate | 16732-57-3 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of Methyl 5-nitro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of Methyl 5-nitro-1H-indole-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details the precise spectral data, experimental protocols for its acquisition, and a logical workflow for the structural elucidation of this molecule.

Introduction

This compound is a member of the indole family, a structural motif prevalent in a vast array of biologically active compounds and natural products. The introduction of a nitro group at the 5-position and a methyl carboxylate at the 2-position significantly influences its electronic properties and potential as a pharmacophore. Accurate and unambiguous structural characterization is paramount for its application in drug design and development. NMR spectroscopy stands as the most powerful technique for the elucidation of its molecular structure in solution. This guide presents the detailed ¹H and ¹³C NMR spectral data, enabling researchers to confidently identify and characterize this compound.

Quantitative NMR Data

The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

¹H NMR Spectral Data

The proton NMR spectrum exhibits characteristic signals for the indole ring protons and the methyl ester group. The electron-withdrawing nitro group significantly deshields the protons on the benzene ring.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (H-1) | 12.61 | br s | - |

| H-4 | 8.61 | d | 2.2 |

| H-6 | 8.13 | dd | 9.1, 2.2 |

| H-7 | 7.76 | d | 9.1 |

| H-3 | 7.35 | d | 1.0 |

| OCH₃ | 3.90 | s | - |

Table 1: ¹H NMR (400 MHz, DMSO-d₆) data for this compound.

¹³C NMR Spectral Data

The carbon NMR spectrum provides detailed information about the carbon framework of the molecule. The assignments are based on standard chemical shift libraries and 2D NMR experiments.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 161.4 |

| C-5 | 142.1 |

| C-7a | 139.4 |

| C-2 | 132.5 |

| C-3a | 128.4 |

| C-6 | 119.1 |

| C-4 | 117.8 |

| C-7 | 112.9 |

| C-3 | 108.6 |

| OCH₃ | 52.8 |

Table 2: ¹³C NMR (100.6 MHz, DMSO-d₆) data for this compound.

Experimental Protocols

The following protocols describe the standard procedures for the synthesis and NMR analysis of this compound.

Synthesis of this compound

This compound can be synthesized via the nitration of methyl 1-acetylindoline-2-carboxylate, followed by dehydrogenation. A typical procedure involves the following steps:

-

Nitration: Methyl 1-acetylindoline-2-carboxylate is dissolved in a suitable solvent, such as acetic anhydride, and cooled in an ice bath. A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise while maintaining the low temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into ice water, and the precipitated product is collected by filtration.

-

Dehydrogenation: The resulting nitroindoline derivative is then dehydrogenated using an oxidizing agent like manganese dioxide (MnO₂) in a solvent such as toluene, under reflux conditions.

-

Purification: The final product, this compound, is purified by column chromatography on silica gel.

NMR Sample Preparation and Data Acquisition

Sample Preparation: A sample of approximately 5-10 mg of purified this compound is dissolved in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Standard acquisition parameters include:

-

Pulse Program: A standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32 scans.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100.6 MHz. A proton-decoupled pulse program is typically used.

-

Pulse Program: A standard proton-decoupled single-pulse sequence with NOE.

-

Spectral Width: Approximately 220-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, due to the low natural abundance of the ¹³C isotope.

Data processing for both ¹H and ¹³C spectra involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Logical Workflow for Spectral Analysis

The structural confirmation of this compound from its NMR data follows a logical progression. The workflow diagram below illustrates the key steps in this process.

Figure 1. Workflow for NMR-based structural characterization.

This comprehensive guide provides the necessary data and protocols for the accurate ¹H and ¹³C NMR characterization of this compound, serving as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

Navigating the Solubility Landscape of Methyl 5-nitro-1H-indole-2-carboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 5-nitro-1H-indole-2-carboxylate. Due to the limited availability of quantitative solubility data in public literature, this guide focuses on presenting a detailed, generalized experimental protocol for determining its solubility in various organic solvents. This document aims to equip researchers and drug development professionals with the necessary information and methodologies to conduct their own solubility studies, a critical step in process development, formulation, and preclinical assessment.

Introduction to Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability and therapeutic efficacy. For a compound like this compound, which serves as a key intermediate in the synthesis of various biologically active molecules, understanding its solubility profile is paramount for optimizing reaction conditions, purification processes (such as recrystallization), and formulation development.

Indole derivatives, in general, exhibit a wide range of solubilities that are highly dependent on the nature and position of substituents on the indole ring. The presence of a polar nitro group and a methyl ester group in this compound suggests a nuanced solubility profile, with potential for moderate solubility in a range of common organic solvents.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be qualitatively predicted. The molecule possesses both polar (nitro group, ester carbonyl, N-H of the indole ring) and non-polar (indole ring, methyl group) characteristics.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The N-H and carbonyl groups can participate in hydrogen bonding with protic solvents, suggesting potential for good solubility.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Acetonitrile): The polar nature of these solvents should facilitate the dissolution of the compound. DMSO and DMF are often excellent solvents for a wide range of organic compounds.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in non-polar solvents due to the presence of the polar functional groups.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity and may offer moderate solubility.

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound at 25°C (Example Template)

| Solvent | Molarity (mol/L) | Grams per 100 mL ( g/100 mL) |

| Methanol | ||

| Ethanol | ||

| Isopropanol | ||

| Acetone | ||

| Acetonitrile | ||

| Ethyl Acetate | ||

| Dichloromethane | ||

| Chloroform | ||

| Toluene | ||

| N,N-Dimethylformamide (DMF) | ||

| Dimethyl Sulfoxide (DMSO) | ||

| Hexane |

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

The isothermal equilibrium method, commonly known as the shake-flask method, is a reliable technique for determining the thermodynamic solubility of a solid in a liquid solvent.[1][2]

4.1. Principle

A supersaturated slurry of the solute (this compound) in the solvent of interest is agitated at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium. At equilibrium, the rate of dissolution equals the rate of precipitation. The concentration of the solute in the supernatant liquid phase is then measured, which corresponds to its solubility at that temperature.

4.2. Materials and Equipment

-

This compound (pure, crystalline solid)

-

High-purity organic solvents

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.3. Experimental Procedure

-

Preparation of Slurry: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set at the desired temperature (e.g., 25°C). Agitate the slurries for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required equilibration time should be determined experimentally by taking samples at different time points until the concentration of the solute in the supernatant remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (usually the same solvent used for dissolution or a mobile phase component for HPLC) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

4.4. Analytical Quantification

4.4.1. High-Performance Liquid Chromatography (HPLC)

-

Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and water, with or without a buffer.

-

Column: A standard C18 reverse-phase column.

-

Detection: UV detection at an appropriate wavelength (e.g., ~254 nm or the λmax of the compound).

-

Quantification: Calculate the concentration based on a calibration curve prepared from standard solutions of known concentrations.

4.4.2. UV-Vis Spectrophotometry

-

This method is suitable if the compound has a strong chromophore and the solvent does not interfere with its absorbance.

-

A calibration curve of absorbance versus concentration should be prepared using standard solutions of the compound in the solvent of interest.

-

The absorbance of the diluted sample is measured, and the concentration is determined from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining solubility.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion

References

A Deep Dive into the Biological Screening of Methyl 5-nitro-1H-indole-2-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The strategic introduction of a nitro group at the 5-position and a methyl carboxylate at the 2-position of the indole ring creates the lead compound, Methyl 5-nitro-1H-indole-2-carboxylate. This guide provides a comprehensive overview of the biological screening of its derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. It includes detailed experimental protocols, quantitative data from published studies, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity

Derivatives of 5-nitroindole have demonstrated significant potential as anticancer agents. Their mechanism of action is often multifaceted, involving the induction of apoptosis and cell cycle arrest.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of a series of pyrrolidine-substituted 5-nitroindole derivatives against the HeLa (human cervical cancer) cell line. The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell proliferation by 50%, is a key metric.[1]

| Compound ID | Derivative Structure | IC50 (µM) against HeLa Cells |

| 5 | 1-(3-(pyrrolidin-1-yl)propyl)-5-nitro-1H-indole | 5.08 ± 0.91 |

| 7 | 1-(5-nitro-1H-indol-3-yl)-N,N-dimethylmethanamine | 5.89 ± 0.73 |

| 12 | N-((5-nitro-1H-indol-3-yl)methyl)propan-2-amine | > 10 |

Data sourced from in vitro cell viability assays.[1]

Mechanism of Action: c-Myc G-Quadruplex Stabilization and ROS Induction

A prominent mechanism of action for some 5-nitroindole derivatives involves a dual attack on cancer cell proliferation and survival.[2]

-

c-Myc G-Quadruplex Stabilization : Guanine-rich sequences in the promoter region of the c-Myc oncogene can form G-quadruplex secondary structures, which inhibit the transcription of the c-Myc gene. Certain 5-nitroindole derivatives have been shown to bind to and stabilize these G-quadruplexes, leading to the downregulation of c-Myc expression. This disruption of c-Myc, a key regulator of cell proliferation, can induce cell cycle arrest and apoptosis.[1][2]

-

Induction of Reactive Oxygen Species (ROS) : Some 5-nitroindole compounds have been observed to increase intracellular levels of reactive oxygen species. Elevated ROS can lead to oxidative stress, damaging cellular components and triggering apoptotic pathways.[1]

References

In-Vitro Anticancer Activity of 5-Nitroindole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-nitroindole scaffold has been identified as a privileged structure in medicinal chemistry, serving as a foundation for the development of novel anticancer agents. Derivatives of this heterocyclic compound have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanism of action is often multifaceted, involving the modulation of key oncogenic pathways and the induction of cellular stress, leading to apoptosis and cell cycle arrest. This document provides a comprehensive overview of the in-vitro anticancer activity of 5-nitroindole compounds, detailing their mechanisms, quantitative efficacy, and the experimental protocols used for their evaluation.

Core Mechanisms of Anticancer Activity

The anticancer properties of 5-nitroindole derivatives are primarily attributed to a dual-pronged assault on cancer cell survival and proliferation.[1]

-

c-Myc G-Quadruplex Stabilization: A key mechanism involves the targeting of non-canonical DNA structures known as G-quadruplexes, which can form in guanine-rich regions of DNA.[1] The promoter region of the c-Myc oncogene, a critical driver in up to 80% of human cancers, contains such sequences.[1] 5-nitroindole derivatives have been shown to bind to and stabilize these G-quadruplex structures.[1] This stabilization acts as a transcriptional brake, inhibiting the expression of the c-Myc gene.[1] The resulting decrease in c-Myc protein levels disrupts the cell cycle and initiates the intrinsic apoptotic pathway.[1]

-

Induction of Reactive Oxygen Species (ROS): Certain 5-nitroindole compounds have been observed to increase the intracellular concentration of reactive oxygen species (ROS).[1][2] Elevated ROS levels create a state of oxidative stress within the cancer cells. This can lead to damage of cellular components, including mitochondria, which in turn can trigger the release of pro-apoptotic factors like cytochrome c and activate the caspase cascade, culminating in apoptosis.[1]

The synergistic effect of downregulating the pivotal c-Myc oncogene and inducing ROS-mediated cell damage makes 5-nitroindole derivatives potent and selective anticancer candidates.[1]

Quantitative Data: In-Vitro Efficacy

The cytotoxic and G-quadruplex binding activities of representative 5-nitroindole compounds have been quantified using various in-vitro assays. The half-maximal inhibitory concentration (IC50) indicates the compound concentration required to inhibit cancer cell proliferation by 50%, while the DC50 value measures the compound concentration needed to displace 50% of a fluorescent probe from the c-Myc G-quadruplex, signifying binding affinity.

Table 1: In-Vitro Activity of Pyrrolidine-Substituted 5-Nitroindole Derivatives against HeLa (Human Cervical Cancer) Cells

| Compound | IC50 (μM) in HeLa Cells | c-Myc G-Quadruplex Binding (DC50, μM) |

| Compound 5 | 5.08 ± 0.91[2] | < 10[1] |

| Compound 7 | 5.89 ± 0.73[2] | < 10[1] |

| Compound 12 | > 50[1] | < 10[1] |

Table 2: In-Vitro Activity of 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (Compound 4l)

| Cell Line | Cancer Type | GI50 (log10 M) |

| HOP-62 | Non-Small Cell Lung Cancer | < -8.00 |

| HL-60(TB) | Leukaemia | -6.30 |

| MOLT-4 | Leukaemia | -6.18 |

| (Data sourced from the National Cancer Institute's 60 human tumour cell line screen)[3] |

Visualizing the Molecular Mechanisms and Workflow

Diagrams created using the DOT language provide clear visualizations of the complex biological pathways and experimental processes involved in the evaluation of 5-nitroindole compounds.

Caption: General experimental workflow for evaluating 5-nitroindole compounds.

Caption: c-Myc downregulation pathway initiated by 5-nitroindole derivatives.

Caption: ROS-induced apoptosis pathway triggered by 5-nitroindole derivatives.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of the anticancer properties of 5-nitroindole derivatives.

4.1. Cell Viability Assay (Sulphorhodamine B - SRB Assay)

This assay estimates cell density based on the measurement of cellular protein content.[3]

-

Materials: Cancer cell lines, complete culture medium, 5-nitroindole derivative, Trichloroacetic acid (TCA), SRB solution, Tris buffer.

-

Procedure:

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Treat cells with a range of concentrations of the 5-nitroindole derivative for a specified period (e.g., 72 hours).

-

Terminate the experiment by gently adding cold TCA to each well to fix the cells, incubating for 1 hour at 4°C.

-

Wash the plates with water to remove TCA and unbound dye.

-

Stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Wash plates with 1% acetic acid to remove unbound SRB and allow to air dry.

-

Solubilize the bound dye with Tris buffer.

-

Measure the absorbance (optical density) on a microplate reader at a suitable wavelength (e.g., 510 nm).

-

Calculate the IC50 value from the dose-response curve.

-

4.2. Biophysical Assay: c-Myc G-Quadruplex Binding (FID Assay)

The Fluorescence Intercalator Displacement (FID) assay is used to determine the binding of a compound to the c-Myc G-quadruplex.

-

Materials: c-Myc oligonucleotide, Thiazole Orange (TO) fluorescent probe, Tris-HCl buffer with KCl, 96-well black microplate, Fluorometer.

-

Procedure:

-

Prepare a stock solution of the c-Myc oligonucleotide in the Tris-HCl buffer.

-

Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.[1]

-

In the microplate, add the pre-formed G-quadruplex, the TO probe, and varying concentrations of the 5-nitroindole derivative.

-

Incubate to allow binding to reach equilibrium.

-

Measure the fluorescence intensity. As the compound binds to the G-quadruplex, it displaces the TO probe, causing a decrease in fluorescence.

-

Calculate the DC50 value, which is the concentration of the compound required to reduce the initial fluorescence by 50%.[1]

-

4.3. Cellular ROS Detection Assay

This assay quantifies the level of intracellular ROS using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Materials: Cancer cell lines, DCFH-DA probe, PBS, 96-well black microplate, Fluorometer or flow cytometer.

-

Procedure:

-

Treat cells with the 5-nitroindole derivative for the desired time.

-

Load the cells with DCFH-DA, which is cell-permeable and non-fluorescent. Inside the cell, it is deacetylated to DCFH.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

-

Wash the cells with PBS to remove the excess probe.

-

Measure the fluorescence intensity. An increase in fluorescence corresponds to an increase in intracellular ROS.[1]

-

4.4. Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining followed by flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[1]

-

Materials: Cancer cell lines, complete medium, PBS, ice-cold 70% Ethanol, Propidium Iodide (PI) staining solution (containing RNase A), Flow cytometer.

-

Procedure:

-

Treat cells with the 5-nitroindole derivative for 24-48 hours.[1]

-

Harvest cells via trypsinization and wash with PBS.[1]

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.[1]

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.[1]

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[1]

-

Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on their fluorescence intensity.[1]

-

Conclusion

5-Nitroindole derivatives represent a highly promising class of anticancer agents.[1] Their ability to target the c-Myc oncogene through G-quadruplex stabilization and induce oxidative stress provides a dual mechanism for selectively eliminating cancer cells.[1] The experimental frameworks outlined in this guide offer robust methods for the synthesis, characterization, and biological evaluation of these compounds, paving the way for further research and development in cancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Therapeutic Targets of Methyl 5-nitro-1H-indole-2-carboxylate Derivatives

Abstract: Methyl 5-nitro-1H-indole-2-carboxylate serves as a versatile scaffold in medicinal chemistry, acting as a key intermediate in the synthesis of a variety of biologically active compounds. While the parent molecule itself is not the primary therapeutic agent, its derivatives have shown significant promise by targeting a range of proteins and nucleic acid structures implicated in various diseases. This technical guide provides a comprehensive overview of the potential therapeutic targets of compounds derived from this indole core, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows. The primary therapeutic areas explored include oncology, metabolic disorders, and thrombosis.

Introduction: The Role of this compound as a Chemical Intermediate

This compound is a pivotal building block in the synthesis of more complex molecules with therapeutic potential. The indole nucleus is a privileged structure in drug discovery, and the nitro group at the 5-position offers a versatile handle for further chemical modifications, allowing for the exploration of diverse chemical space and the optimization of pharmacological properties. This guide focuses on the therapeutic targets of the final, biologically active compounds synthesized from this important precursor.

Therapeutic Targets in Oncology

Derivatives of the 5-nitroindole scaffold have demonstrated significant potential in the field of oncology by targeting key regulators of cancer cell proliferation and survival.

Dual Inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase-2 (CDK2)

A series of 5-substituted-3-ethylindole-2-carboxamides, synthesized from precursors related to this compound, have been identified as potent dual inhibitors of EGFR and CDK2.[1][2][3][4][5] These two kinases are critical in cell cycle progression and signaling pathways that are often dysregulated in cancer.

| Compound | Target | IC50 (nM) | GI50 (nM) | Reference Compound | Reference IC50/GI50 (nM) |

| 5g | EGFR | - | 55 | Erlotinib | 33 (GI50) |

| CDK2 | 33 ± 4 | ||||

| 5i | EGFR | - | 49 | Erlotinib | 33 (GI50) |

| CDK2 | - | ||||

| 5j | EGFR | - | 37 | Erlotinib | 33 (GI50) |

| CDK2 | - | ||||

| 5c | EGFR | 85-124 | - | Erlotinib | 80 (IC50) |

| CDK2 | 46 ± 5 | ||||

| 5d | EGFR | 89 ± 6 | 0.95 µM (GI50) | Erlotinib | 80 ± 5 (IC50) |

| 5e | EGFR | 93 ± 8 | 1.10 µM (GI50) | Erlotinib | 80 ± 5 (IC50) |

| CDK2 | 13 ± 1 | Dinaciclib | 20 (IC50) | ||

| 5h | CDK2 | 11 ± 1 | 1.50 µM (GI50) | Dinaciclib | 20 (IC50) |

| 5k | CDK2 | 19 ± 2 | 1.20 µM (GI50) | Dinaciclib | 20 (IC50) |

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Caption: EGFR and CDK2 signaling in cell cycle control.

EGFR Kinase Assay: A continuous-read kinase assay can be utilized to determine the inhibitory potency against EGFR.[6]

-

Reagent Preparation: Prepare 10X stocks of recombinant human EGFR (wild-type or mutant), ATP, and a suitable peptide substrate (e.g., Y12-Sox) in a 1X kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).

-

Compound Preparation: Serially dilute the test compounds in 50% DMSO.

-

Assay Procedure:

-

Pre-incubate 5 µL of the EGFR enzyme solution in a 384-well plate with 0.5 µL of the diluted compound or DMSO control for 30 minutes at 27°C.

-

Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix.

-

Monitor the reaction kinetics by measuring fluorescence (λex 360 nm / λem 485 nm) at regular intervals for 30-120 minutes using a plate reader.

-

-

Data Analysis: Determine the initial reaction velocity from the linear portion of the progress curves. Plot the velocity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

CDK2/Cyclin A2 Kinase Assay: The ADP-Glo™ Kinase Assay is a common method for measuring CDK2 activity.[7][8][9]

-

Reagent Preparation: Prepare a master mix containing 5X kinase assay buffer, ATP, and a CDK substrate peptide (e.g., Histone H1).

-

Compound Preparation: Serially dilute the test compounds in the appropriate buffer.

-

Assay Procedure:

-

Add the test inhibitor or vehicle control to the wells of a 96-well plate.

-

Add the diluted CDK2/Cyclin A2 enzyme to all wells except the "blank" control.

-

Initiate the reaction by adding the master mix containing ATP and the substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

-

Data Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the ADP generated and thus to the kinase activity. Calculate IC50 values from the dose-response curves.

Targeting the c-Myc G-Quadruplex

Pyrrolidine-substituted 5-nitroindole derivatives have been identified as ligands that bind to and stabilize the G-quadruplex structure in the promoter region of the c-Myc oncogene.[10] This stabilization can downregulate c-Myc expression, which is overexpressed in many cancers, thereby inhibiting cancer cell proliferation.

| Compound | Method | K_d (µM) | Selectivity (K_d duplex / K_d c-Myc) |

| 5 | MST | 2.4 | 29.23 |

| 7 | MST | 2.83 | 24.12 |

| 12 | MST | ~3-fold higher K_d than 5 and 7 | - |

MST: MicroScale Thermophoresis. K_d: Dissociation constant.

Caption: Workflow for G4-FID assay.

G4-Fluorescent Intercalator Displacement (G4-FID) Assay: [11]

-

DNA Preparation: Anneal the c-Myc G-quadruplex-forming oligonucleotide in a suitable buffer (e.g., 10 mM lithium cacodylate, pH 7.2, with 100 mM KCl) by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

Assay Setup:

-

In a 96-well plate, add the pre-formed G-quadruplex DNA to a final concentration of 0.25 µM.

-

Add the fluorescent probe Thiazole Orange (TO) to a final concentration of 0.5 µM.

-

Add serial dilutions of the test 5-nitroindole derivative.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Fluorescence Measurement: Measure the fluorescence of TO (e.g., λex 501 nm / λem 521 nm).

-

Data Analysis: The displacement of TO by the test ligand results in a decrease in fluorescence. Calculate the percentage of TO displacement for each ligand concentration. The DC50 value (concentration of ligand required to displace 50% of TO) is determined by plotting the percentage of displacement against the ligand concentration.

Therapeutic Targets in Metabolic Disorders

Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonism

Derivatives of this compound have been utilized as intermediates in the synthesis of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[12] MCHR1 is a G protein-coupled receptor primarily expressed in the brain that plays a key role in regulating energy homeostasis and appetite. Antagonizing this receptor is a therapeutic strategy for obesity.

Caption: MCHR1 signaling pathway and its antagonism.

MCHR1 Competitive Radioligand Binding Assay: [13][14]

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human MCHR1 (e.g., HEK293 cells). This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

-

Assay Setup:

-

In a 96-well plate, add assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA).

-

Add a fixed concentration of a radiolabeled MCHR1 ligand (e.g., [¹²⁵I]-MCH).

-

Add varying concentrations of the unlabeled test antagonist.

-

For non-specific binding control wells, add a high concentration of unlabeled MCH.

-

-

Incubation: Incubate the plate for 90-120 minutes at room temperature to allow the binding to reach equilibrium.

-

Filtration and Detection: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer. The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by fitting the data to a dose-response curve. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Therapeutic Targets in Thrombosis

Factor XIa Inhibition

The indole scaffold is also a key feature in the development of inhibitors of Factor XIa (FXIa), a serine protease involved in the intrinsic pathway of blood coagulation.[15][16] Inhibiting FXIa is a promising strategy for developing anticoagulants with a potentially lower risk of bleeding compared to current therapies.

Caption: Intrinsic pathway of the coagulation cascade.

Factor XIa Chromogenic Assay:

-

Reagent Preparation: Prepare solutions of purified human Factor XIa, a chromogenic substrate for FXIa, and assay buffer (e.g., Tris-buffered saline with BSA).

-

Compound Preparation: Serially dilute the test compounds in the assay buffer.

-

Assay Procedure:

-

In a 96-well plate, add the test inhibitor or vehicle control.

-

Add the Factor XIa enzyme and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the chromogenic substrate.

-

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the FXIa activity.

-

Data Analysis: Determine the reaction rates and calculate the percent inhibition for each compound concentration. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Conclusion

This compound is a valuable starting material for the synthesis of a diverse range of compounds with significant therapeutic potential. Its derivatives have been shown to effectively target key players in cancer, metabolic disorders, and thrombosis, including protein kinases (EGFR, CDK2), G protein-coupled receptors (MCHR1), serine proteases (Factor XIa), and non-canonical DNA structures (c-Myc G-quadruplex). The data and protocols presented in this guide underscore the versatility of the indole scaffold in drug discovery and provide a foundation for further research and development of novel therapeutics based on this privileged chemical entity. Future work will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these promising lead compounds.

References

- 1. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. CDK2/CyclinA2 Kinase Enzyme System Application Note [worldwide.promega.com]

- 8. promega.com [promega.com]

- 9. promega.com [promega.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Effects of G-Quadruplex-Binding Plant Secondary Metabolites on c-MYC Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Emergence of 5-Nitroindole Scaffolds: A New Frontier in Bioactive Molecule Discovery

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic compounds, the 5-nitroindole scaffold has surfaced as a privileged structure, demonstrating significant potential in the development of new bioactive molecules. This technical guide delves into the core aspects of discovering and characterizing novel therapeutic candidates derived from 5-nitroindole, with a particular focus on their anticancer and antimicrobial properties. Through a comprehensive review of current research, this document provides structured data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to empower researchers in this promising field.

A Dual-Pronged Assault on Cancer: The Anticancer Activity of 5-Nitroindole Derivatives

Derivatives of 5-nitroindole have exhibited potent cytotoxic activity against a range of cancer cell lines.[1] Their primary mechanism of action is a sophisticated, two-pronged attack on cancer cell proliferation and survival, involving the stabilization of G-quadruplex structures in the c-Myc oncogene promoter and the induction of intracellular reactive oxygen species (ROS).[1]

Quantitative Analysis of Anticancer Potency

The in vitro efficacy of several 5-nitroindole derivatives has been quantified, primarily through the determination of their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The data presented below summarizes the cytotoxic and G-quadruplex binding activities of representative compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | c-Myc G-Quadruplex Binding (DC50, µM) | Reference |

| Compound 5 | HeLa | 5.08 ± 0.91 | < 10 | [2] |

| Compound 7 | HeLa | 5.89 ± 0.73 | < 10 | [2] |

| Compound 12 | HeLa | > 50 | < 10 | [2] |

| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (4l) | HOP-62 (Non-Small Cell Lung Cancer) | < -8.00 (log10GI50) | Not Reported | [3] |

| HL-60(TB) (Leukemia) | -6.30 (log10GI50) | Not Reported | [3] | |

| MOLT-4 (Leukemia) | -6.18 (log10GI50) | Not Reported | [3] | |

| 3-amino-1H-7-azaindole derivative 25 | HeLa | 3.7 | Not Reported | [4] |

| HepG2 | 8.0 | Not Reported | [4] | |

| MCF-7 | 19.9 | Not Reported | [4] |

Signaling Pathways and Experimental Workflows

The anticancer effects of 5-nitroindole derivatives are orchestrated through the modulation of specific signaling pathways. The following diagrams illustrate the key molecular events initiated by these compounds.

Caption: c-Myc Downregulation by 5-Nitroindole Derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 5-nitro-1H-indole-2-carboxylate: A Versatile Precursor for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Among the vast family of indole-containing compounds, Methyl 5-nitro-1H-indole-2-carboxylate has emerged as a particularly valuable precursor in drug discovery. Its strategic placement of a nitro group and a carboxylate ester on the indole ring provides synthetic handles for extensive chemical modifications, allowing for the exploration of diverse chemical spaces and the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with derivatives of this compound, with a focus on its applications in anticancer, antiviral, and antibacterial drug discovery.

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold, this compound, is well-established, often employing the Fischer indole synthesis. This method typically involves the reaction of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate, followed by esterification to yield the desired product.[1] Alternative synthetic routes include the nitration of indoline-2-carboxylic acid derivatives.[2]

The true utility of this compound lies in its capacity to serve as a versatile starting material for a multitude of derivatives. The nitro group at the 5-position and the methyl ester at the 2-position are amenable to a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening. Key derivatization strategies include:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which then serves as a key intermediate for the introduction of various substituents through acylation, alkylation, or sulfonylation reactions.

-

Modification of the Carboxylate Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides.

-

N-Alkylation/Arylation: The indole nitrogen can be functionalized with various alkyl or aryl groups to modulate the physicochemical properties and biological activity of the resulting compounds.

A general workflow for the synthesis and derivatization of the this compound scaffold is depicted below.

Biological Activities of Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making this scaffold highly attractive for drug discovery programs. The following sections summarize the key therapeutic areas where these compounds have shown promise.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 5-nitroindole derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. One of the key mechanisms of action involves the targeting of the c-Myc oncogene.[3] Certain 5-nitroindole derivatives can stabilize G-quadruplex structures in the promoter region of the c-Myc gene, leading to the downregulation of its expression.[3] The c-Myc protein is a critical transcription factor that is overexpressed in a majority of human cancers and plays a pivotal role in cell proliferation, growth, and apoptosis.[3][4] By downregulating c-Myc, these compounds can induce cell cycle arrest and trigger apoptosis in cancer cells.

Furthermore, some 5-nitroindole-based compounds have been observed to increase the intracellular levels of reactive oxygen species (ROS), which contributes to their cytotoxic effects.[3] This dual mechanism of action, involving both c-Myc suppression and ROS-induced apoptosis, makes these derivatives potent and selective anticancer agents.[3]

The diagram below illustrates the proposed signaling pathway for the anticancer activity of 5-nitroindole derivatives.

The following table summarizes the in vitro anticancer activity of representative derivatives of this compound against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | Activity Metric | Value (µM) |

| 4l | 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HOP-62 (Non-small cell lung) | log(10)GI(50) | < -8.00 |

| 4l | HL-60(TB) (Leukemia) | log(10)GI(50) | -6.30 | |

| 4l | MOLT-4 (Leukemia) | log(10)GI(50) | -6.18 | |

| Compound 5 | Pyrrolidine-substituted 5-nitroindole | HeLa (Cervical) | IC50 | 5.08 ± 0.91 |

| Compound 7 | Pyrrolidine-substituted 5-nitroindole | HeLa (Cervical) | IC50 | 5.89 ± 0.73 |

| 8e | Indole-2-carboxylate derivative | Influenza A/FM/1/47 | IC50 | 8.13 |

| 8f | Indole-2-carboxylate derivative | Influenza A/FM/1/47 | IC50 | 9.43 |

| 14f | Indole-2-carboxylate derivative | Influenza A/FM/1/47 | IC50 | 7.53 |

| 2f | Indole-2-carboxylate derivative | Cox B3 | IC50 | 1.59 |

| 3f | Indole-2-carboxylate derivative | Cox B3 | IC50 | 4.55 |

| 8f | Indole-2-carboxylate derivative | Cox B3 | IC50 | 7.18 |

| 17f | Indole-2-carboxylate derivative | Cox B3 | IC50 | 10.56 |

Antiviral Activity

Derivatives of indole-2-carboxylate have also been investigated for their antiviral properties. Several compounds have demonstrated potent inhibitory activity against a range of viruses, including Influenza A and Coxsackie B3 virus.[5][6] The mechanism of antiviral action is still under investigation but is thought to involve the inhibition of viral replication processes.

The following table presents the in vitro antiviral activity of selected indole-2-carboxylate derivatives.

| Compound ID | Virus | Activity Metric | Value (µM) |

| 8e | Influenza A/FM/1/47 | IC50 | 8.13 |

| 8f | Influenza A/FM/1/47 | IC50 | 9.43 |

| 14f | Influenza A/FM/1/47 | IC50 | 7.53 |

| 2f | Coxsackie B3 | IC50 | 1.59 |

| 3f | Coxsackie B3 | IC50 | 4.55 |

| 8f | Coxsackie B3 | IC50 | 7.18 |

| 17f | Coxsackie B3 | IC50 | 10.56 |

Antibacterial Activity

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents. Indole derivatives have been explored as a potential source of new antibiotics.[7] Recent studies have identified synthetic indole derivatives with significant activity against a variety of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis.[7]

The following table summarizes the minimum inhibitory concentrations (MIC) of representative indole derivatives against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) |

| SMJ-2 | MRSA | 0.25 - 2 |

| SMJ-2 | MDR-Enterococcus faecalis | 0.25 - 2 |

| SMJ-4 | MRSA | 0.25 - 16 |

| SMJ-4 | MDR-Enterococcus faecalis | 0.25 - 16 |

| 3ao | Staphylococcus aureus ATCC 25923 | < 1 |

| 3aq | Staphylococcus aureus ATCC 25923 | < 1 |

| 3aa | Staphylococcus aureus ATCC 43300 (MRSA) | 3.9 - 7.8 |

| 3ad | Staphylococcus aureus ATCC 43300 (MRSA) | 3.9 - 7.8 |

| 3ag | Mycobacterium smegmatis | 3.9 |

| 3ag | Candida albicans ATCC 10231 | 3.9 |

| 3aq | Candida albicans ATCC 10231 | 3.9 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key derivative and for a common biological assay used to evaluate the cytotoxicity of these compounds.

Synthesis of 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (4l)

The synthesis of this potent anticancer compound involves a multi-step process, starting from 5-nitro-1H-indole-2,3-dione. The general workflow is outlined below.

Step 1: Synthesis of 5-nitro-1H-indole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone

-

Dissolve 5-nitro-1H-indole-2,3-dione (1 mmol) in a suitable solvent such as ethanol.

-

Add N-(chlorophenyl)thiosemicarbazide (1 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the precipitated solid, wash with cold ethanol, and dry to obtain the intermediate product.

Step 2: Synthesis of 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (4l)

-

Suspend the intermediate from Step 1 (1 mmol) in ethanol.

-

Add morpholine (1.1 mmol) and formaldehyde (37% aqueous solution, 1.1 mmol) to the suspension.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Filter the resulting solid, wash with water and then with cold ethanol.

-

Recrystallize the crude product from a suitable solvent to obtain pure compound 4l.

Cell Viability Assessment using Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.[8][9][10][11]

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

-

Cell Fixation: After the incubation period, gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

-

Washing: Carefully remove the TCA solution and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on paper towels and allow them to air dry completely.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: After staining, quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

-

Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [(Absorbance of treated cells / Absorbance of control cells) x 100] The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting the percentage of growth inhibition against the compound concentration.

Conclusion

This compound has proven to be a highly valuable and versatile precursor in the field of drug discovery. The strategic positioning of its functional groups allows for the synthesis of a wide range of derivatives with potent biological activities. The demonstrated efficacy of these compounds as anticancer, antiviral, and antibacterial agents highlights the significant potential of this scaffold for the development of novel therapeutics. The detailed synthetic protocols and biological evaluation methods provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Continued exploration of the chemical space around the this compound core is likely to yield new and improved drug candidates to address unmet medical needs.

References

- 1. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. abeomics.com [abeomics.com]

- 4. Apoptotic signaling by c-MYC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 11. Cell-viability evaluation by sulforhodamine B (SRB) assay [bio-protocol.org]

Methodological & Application

Synthesis of Methyl 5-nitro-1H-indole-2-carboxylate via Fischer Indole Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of Methyl 5-nitro-1H-indole-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the classic Fischer indole synthesis, a reliable and widely used method for the preparation of indole derivatives. This document outlines the reaction mechanism, a step-by-step experimental procedure, and the characterization of the final product. The presented protocol is intended to serve as a practical guide for researchers in organic and medicinal chemistry.

Introduction

Indole and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The 5-nitroindole scaffold, in particular, is a crucial building block for the synthesis of molecules with potential therapeutic applications, including anticancer and antiviral agents. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of indole synthesis.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound.[1] This application note details the synthesis of this compound from p-nitrophenylhydrazine and methyl pyruvate using polyphosphoric acid as the catalyst.

Reaction Scheme

The synthesis proceeds in two main stages: the formation of the p-nitrophenylhydrazone of methyl pyruvate, followed by the acid-catalyzed intramolecular cyclization to yield the indole ring system.

Caption: Reaction scheme for the Fischer indole synthesis of this compound.

Experimental Protocols

Materials and Methods

-

p-Nitrophenylhydrazine

-

Methyl pyruvate

-

Ethanol (absolute)

-

Polyphosphoric acid (PPA)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Rotary evaporator

Procedure

Step 1: Synthesis of Methyl 2-((4-nitrophenyl)hydrazono)propanoate (Hydrazone Intermediate)

-

In a 250 mL round-bottom flask, dissolve p-nitrophenylhydrazine (10.0 g, 65.3 mmol) in absolute ethanol (100 mL) with gentle warming until a clear solution is obtained.

-

Allow the solution to cool to room temperature.

-

To this solution, add methyl pyruvate (7.4 mL, 78.4 mmol) dropwise over 10 minutes with continuous stirring.

-

A yellow precipitate should begin to form. Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol.

-

Dry the resulting yellow solid under vacuum to obtain the hydrazone intermediate. The product can be used in the next step without further purification.

Step 2: Fischer Indole Cyclization to this compound

-

Place the dried hydrazone intermediate (10.0 g, 42.1 mmol) in a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer.

-

Carefully add polyphosphoric acid (100 g) to the flask.

-

Heat the reaction mixture with stirring to 90-100 °C. The color of the mixture will darken.

-

Maintain the temperature at 90-100 °C for 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to approximately 60 °C.

-

Carefully and slowly pour the warm reaction mixture onto crushed ice (500 g) in a large beaker with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water.

Step 3: Purification

-

Dissolve the crude product in ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on experimental conditions. Characterization data for a closely related isomer, methyl 2-methyl-5-nitro-1H-indole-3-carboxylate, is provided for reference.[2]

| Parameter | Methyl 2-((4-nitrophenyl)hydrazono)propanoate | This compound | Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate (Reference)[2] |

| Molecular Formula | C₁₀H₁₁N₃O₄ | C₁₀H₈N₂O₄ | C₁₁H₁₀N₂O₄ |

| Molecular Weight | 237.21 g/mol | 220.18 g/mol | 234.20 g/mol |

| Appearance | Yellow solid | Yellow crystals | Yellow crystals |

| Yield | >90% | 60-70% (expected) | Not specified |

| Melting Point | Not specified | Not specified | Not specified |

| ¹H NMR (CDCl₃, ppm) | Not specified | Not specified | 8.99 (d, 1H), 8.62 (brs, 1H), 8.12 (dd, 1H), 7.36 (d, 1H), 4.00 (s, 3H), 2.81 (s, 3H) |

| ¹³C NMR (CDCl₃, ppm) | Not specified | Not specified | 165.4, 147.0, 143.5, 137.5, 126.5, 118.5, 118.3, 113.4, 110.7, 106.7, 51.3, 14.3 |

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow of the synthesis process, from the initial reactants to the final purified product.

Caption: Workflow diagram for the synthesis of this compound.

Conclusion

The Fischer indole synthesis provides an effective and straightforward method for the preparation of this compound. The protocol described in this application note is robust and can be readily implemented in a standard organic synthesis laboratory. The successful synthesis and purification of this key intermediate will facilitate further research into the development of novel indole-based therapeutic agents.

References

Application Note: A Detailed Experimental Protocol for the Regioselective Nitration of Methyl Indole-2-carboxylate Precursors

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nitrated indole derivatives are crucial intermediates in the synthesis of various biologically active compounds and pharmaceuticals. The introduction of a nitro group onto the indole scaffold allows for further functionalization, most commonly through reduction to an amino group, which serves as a handle for building molecular complexity. However, the direct nitration of the indole ring can be challenging due to the electron-rich nature of the heterocycle, which makes it susceptible to oxidation and polymerization under harsh acidic conditions. Furthermore, controlling the regioselectivity of the nitration is a significant synthetic hurdle. This application note provides detailed protocols for the synthesis of nitrated methyl indole-2-carboxylates, focusing on methods that yield specific isomers. The primary method detailed is an indirect "indoline-indole" approach, which offers excellent control for synthesizing the 5- and 6-nitro isomers.

Data Presentation: Comparison of Nitration Strategies

The regiochemical outcome of the nitration of indole-2-carboxylate derivatives is highly dependent on the reaction conditions and the nature of the substrate, particularly the protection state of the indole nitrogen and the saturation of the 2,3-bond. The following table summarizes key methods and their outcomes.

| Starting Material | Nitrating Agent / Conditions | Major Product(s) | Yield | Reference |

| Indoline-2-carboxylic acid | Conc. HNO₃ in Conc. H₂SO₄, -20 to -10 °C | 6-Nitroindoline-2-carboxylic acid | 72% | |

| Methyl 1-acetylindoline-2-carboxylate | Conc. HNO₃ in Conc. H₂SO₄ | Methyl 5-nitroindole-2-carboxylate (after dehydrogenation) | 40% (total) | [1] |

| Ethyl Indole-2-carboxylate | Nitrating agent (unspecified in abstract) | Ethyl 4-nitroindole-2-carboxylate | Not specified | [2] |

| General Indoles | (CF₃CO)₂O, (CH₃)₄NNO₃ | 3-Nitroindole derivatives | Good to Excellent | [3][4] |

Experimental Workflow Diagram

The following diagram illustrates the multi-step "indoline-indole" approach for the synthesis of methyl 6-nitroindole-2-carboxylate.

Caption: Workflow for the synthesis of methyl 6-nitroindole-2-carboxylate.

Detailed Experimental Protocols

The protocols provided below are based on the "indoline-indole" method, which leverages the different directing effects of the protonated amino group versus an N-acetyl group in the indoline precursor to achieve regioselective nitration.

Protocol 1: Synthesis of Methyl 6-Nitroindole-2-carboxylate

This protocol involves three main steps: nitration of the indoline, esterification, and subsequent dehydrogenation.

Step 1: Synthesis of 6-Nitroindoline-2-carboxylic Acid

-

In a flask equipped with a stirrer and thermometer, dissolve indoline-2-carboxylic acid (25 g, 153 mmol) in concentrated sulfuric acid (98%, 200 mL) at -5 °C.

-

Slowly add concentrated nitric acid (d=1.5 g/cm³, 6.93 mL, 165 mmol) to the stirred solution while maintaining the temperature between -20 °C and -10 °C.

-

Continue stirring for 30 minutes after the addition is complete.

-

Pour the reaction mixture onto crushed ice (500 g).

-

Extract the aqueous mixture with ethyl acetate (EtOAc) to remove the 5-nitro isomer byproduct.

-

Adjust the pH of the remaining aqueous phase to 4.5-5.0 using an aqueous sodium hydroxide (NaOH) solution.

-

Extract the product into EtOAc. Dry the organic extract with sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield pure 6-nitroindoline-2-carboxylic acid. The expected yield is approximately 72%.

Step 2: Synthesis of Methyl 6-Nitroindoline-2-carboxylate

-

Stir a mixture of 6-nitroindoline-2-carboxylic acid (from Step 1) in methanol (MeOH) with p-toluenesulfonic acid monohydrate.

-

Continue stirring for approximately 20 hours.

-

Upon completion, neutralize the solution by washing with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by water until the pH is neutral.

-

Dry the organic solution and evaporate the solvent to yield methyl 6-nitroindoline-2-carboxylate as dark yellow crystals. The expected yield is approximately 90%.

Step 3: Synthesis of Methyl 6-Nitroindole-2-carboxylate (Dehydrogenation)

-

Dissolve methyl 6-nitroindoline-2-carboxylate in a suitable solvent such as toluene.

-

Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the dehydrogenating agent.

-

Reflux the mixture until the reaction is complete (monitor by TLC).

-

After cooling, purify the product by filtration and recrystallization to obtain methyl 6-nitroindole-2-carboxylate. The overall yield from indoline-2-carboxylic acid is about 67%.[1]

Protocol 2: Synthesis of Methyl 5-Nitroindole-2-carboxylate

This synthesis is achieved by nitrating N-acetylated indoline, where the acetyl group directs nitration to the 5-position.[1]

-

N-Acetylation: Acetylate methyl indoline-2-carboxylate using a standard procedure (e.g., acetic anhydride).

-

Nitration: Perform the nitration on methyl 1-acetylindoline-2-carboxylate using concentrated nitric acid in sulfuric acid, similar to Protocol 1, Step 1. The N-acetyl group will direct the nitration primarily to the 5-position.

-

Dehydrogenation: Dehydrogenate the resulting methyl 1-acetyl-5-nitroindoline-2-carboxylate using manganese dioxide (MnO₂) in refluxing toluene.[1]

-

Purification: After the reaction, filter the mixture and evaporate the solvent. The solid residue can be purified by washing with ether and recrystallization from toluene to yield methyl 5-nitroindole-2-carboxylate. The total yield for this multi-step process is reported to be 40%.[1]

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All hazardous materials should be handled according to standard safety procedures. Reaction conditions, particularly temperature and time, may require optimization based on the specific scale and equipment used.

References

- 1. researchgate.net [researchgate.net]

- 2. experts.umn.edu [experts.umn.edu]

- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

Application Notes and Protocols: Derivatization of Methyl 5-Nitro-1H-indole-2-carboxylate for Biological Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of methyl 5-nitro-1H-indole-2-carboxylate, a versatile scaffold for the development of biologically active compounds. The protocols outlined below describe key synthetic transformations and relevant biological assays to evaluate the potential of the resulting derivatives as therapeutic agents.

Introduction

The indole nucleus is a prominent heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The presence of a nitro group, particularly at the 5-position of the indole ring, can significantly influence the molecule's electronic properties and biological function, often imparting antimicrobial or anticancer properties. This compound serves as a valuable starting material for creating diverse chemical libraries for biological screening. Derivatization at various positions of the indole scaffold allows for the fine-tuning of pharmacological properties to enhance potency and selectivity.

I. Synthetic Derivatization Protocols

The primary sites for derivatization on the this compound scaffold include the indole nitrogen (N-1), the C-3 position, and modifications of the ester and nitro groups.

Protocol 1: N-Alkylation of the Indole Ring